molecular formula C7H10O4 B14515642 (4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one CAS No. 63647-57-4

(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one

Cat. No.: B14515642
CAS No.: 63647-57-4
M. Wt: 158.15 g/mol
InChI Key: FSNFAWQNUAVIBX-WHFBIAKZSA-N
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Description

(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexene ring with three hydroxyl groups and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a diketone, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like ethanol or tetrahydrofuran and are carried out at low temperatures to ensure the selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of diketones using whole-cell biocatalysts, such as yeast or bacteria, can provide a sustainable and efficient method for large-scale production. The reaction conditions are optimized to maintain the activity of the biocatalysts and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction

Properties

CAS No.

63647-57-4

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O4/c1-3-6(10)4(8)2-5(9)7(3)11/h4-5,8-10H,2H2,1H3/t4-,5-/m0/s1

InChI Key

FSNFAWQNUAVIBX-WHFBIAKZSA-N

Isomeric SMILES

CC1=C([C@H](C[C@@H](C1=O)O)O)O

Canonical SMILES

CC1=C(C(CC(C1=O)O)O)O

Origin of Product

United States

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